

# Application Notes: UV-Activated Photo-Lysine for Covalent Crosslinking

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## Compound of Interest

Compound Name: Photo-lysine

Cat. No.: B560627

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## Introduction

**Photo-lysine** is a non-natural amino acid analogue that enables the study of protein-protein interactions (PPIs) with high spatial and temporal resolution.[1][2][3] It contains a diazirine moiety, a small, photo-activatable functional group, incorporated into the side chain of lysine.[2][4] This chemically inert group can be activated by ultraviolet (UV) light, typically in the range of 330-370 nm, to form a highly reactive carbene intermediate.[4] This intermediate rapidly and indiscriminately forms covalent bonds with molecules in its immediate vicinity, effectively "capturing" transient and stable protein interactions.[1][4] **Photo-lysine** can be readily incorporated into proteins by the native mammalian translation machinery, making it a powerful tool for mapping PPIs in living cells.[2][3]

## Mechanism of Activation

The activation of **photo-lysine** is a light-dependent process. Upon irradiation with long-wave UV light, the diazirine ring absorbs a photon and releases nitrogen gas, generating a short-lived and highly reactive carbene species. This carbene can then insert into C-H, N-H, or O-H bonds of nearby amino acid residues, resulting in a stable covalent crosslink between the **photo-lysine**-containing protein and its interaction partner(s). The compact size of the diazirine group minimizes steric hindrance, allowing for its incorporation into various positions within a protein structure.[1]

## Applications in Research and Drug Development

The ability to covalently trap protein interactions makes **photo-lysine** a valuable tool in various research and drug development applications:

- Identification of Novel Protein-Protein Interactions: By incorporating **photo-lysine** into a protein of interest, researchers can identify its direct and transient binding partners within a cellular context.[\[1\]](#)[\[5\]](#)
- Mapping Interaction Interfaces: Site-specific incorporation of **photo-lysine** allows for the precise mapping of protein binding sites.
- Validation of Drug Targets: **Photo-lysine** can be used to confirm the engagement of a drug with its intended protein target in a cellular environment.
- Studying Post-Translational Modification-Mediated Interactions: This technique is particularly useful for capturing interactions that are dependent on post-translational modifications of lysine residues.[\[2\]](#)[\[3\]](#)

## Quantitative Data Summary

The efficiency of **photo-lysine** activation and subsequent crosslinking is dependent on several key parameters of the UV irradiation protocol. The following table summarizes the critical quantitative data for successful **photo-lysine** activation.

| Parameter            | Recommended Value   | Notes  |
|----------------------|---|--|
| UV Wavelength        | 330 - 370 nm (Optimal: ~345-365 nm)                         | Avoid short-wave UV (e.g., 254 nm) to prevent damage to proteins and DNA. <a href="#">[6]</a>  |
| UV Light Source      | High-intensity 365 nm LED, Mercury Vapor Lamp, Stratalinker | The choice of lamp will influence the required exposure time and distance.   |
| UV Intensity         | 10 - 18 mW/cm <sup>2</sup>                                  | Higher intensity sources can reduce irradiation time.  |
| Irradiation Time     | 5 seconds - 15 minutes                                      | This is highly dependent on the light source intensity and distance. Shorter times are possible with high-intensity sources. <a href="#">[3]</a>             |
| Distance from Sample | 1 - 20 cm   | Closer distances are required for lower intensity lamps. For example, 3-5 cm for a 15W lamp and 1 cm for a handheld lamp. <a href="#">[6]</a>                |
| Energy Dose          | Optimization is typically required.                         | While a specific dose for photo-lysine is not consistently reported, a starting point for optimization could be in the range of 100-500 mJ/cm <sup>2</sup> . |

## Experimental Protocols

### 1. Incorporation of **Photo-Lysine** into Cellular Proteins

This protocol describes the metabolic labeling of mammalian cells with **photo-lysine**.

Materials:

- Mammalian cells of interest

- Complete cell culture medium
- Lysine-free cell culture medium
- **Photo-lysine** (e.g., H-L-**Photo-lysine**)
- Phosphate-buffered saline (PBS)

#### Procedure:

- Culture mammalian cells to the desired confluency (typically 70-80%).
- Aspirate the complete culture medium and wash the cells once with sterile PBS.
- Replace the medium with lysine-free medium supplemented with **photo-lysine**. The final concentration of **photo-lysine** may need to be optimized but is typically in the low millimolar range.
- Incubate the cells for a period sufficient to allow for protein turnover and incorporation of **photo-lysine**. This can range from a few hours to overnight, depending on the cell type and the protein of interest.

## 2. UV Irradiation for Photo-Crosslinking

This protocol outlines the procedure for activating **photo-lysine** to induce protein-protein crosslinking in adherent mammalian cells.

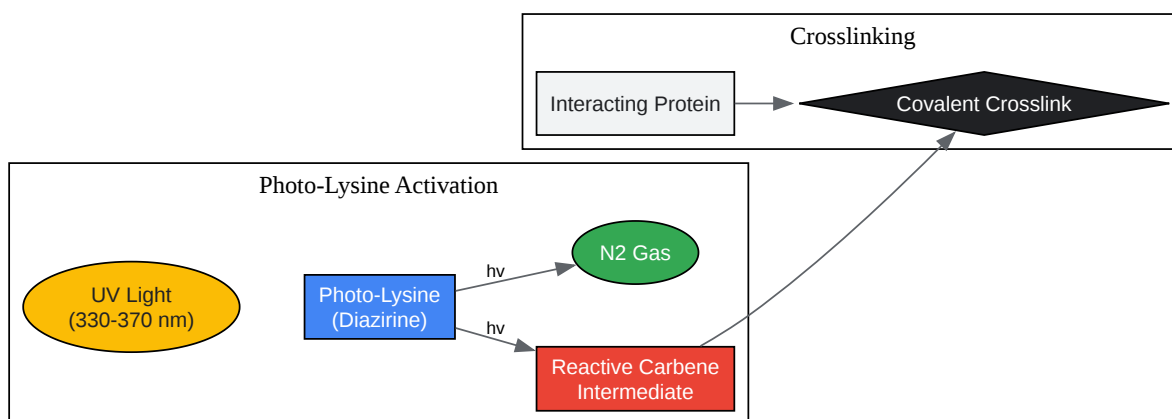
#### Materials:

- Cells with incorporated **photo-lysine**
- Ice-cold PBS
- UV light source (e.g., 365 nm UV lamp)
- UV radiometer (optional, for measuring light intensity)

#### Procedure:

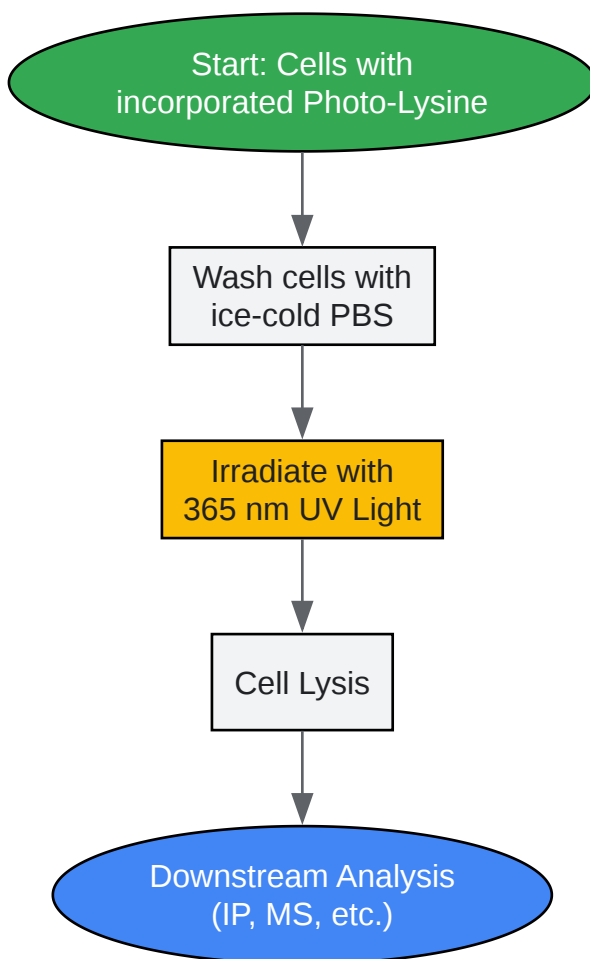
- Place the cell culture plate on ice.
- Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
- Remove the lid of the culture plate to avoid blocking the UV light.
- Position the UV lamp at a fixed distance above the cells. The distance will depend on the lamp's intensity.[6]
- Irradiate the cells with UV light (365 nm) for the desired duration. The optimal time will need to be determined empirically but can range from a few seconds to several minutes depending on the light source.[3] For high-intensity sources, shorter exposure times are recommended to minimize potential cell damage.
- Following irradiation, immediately proceed with cell lysis and downstream analysis (e.g., immunoprecipitation, SDS-PAGE, mass spectrometry).

## Visualizations



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Caption: Mechanism of **photo-lysine** activation and crosslinking.



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Caption: Experimental workflow for UV irradiation of cells.

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